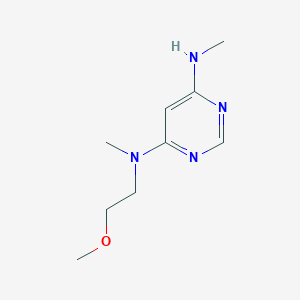
(2-aminooctahydro-3aH-isoindol-3a-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-aminooctahydro-3aH-isoindol-3a-yl)methanol” is complex, presenting a multitude of possibilities for investigating various phenomena and developing innovative solutions.Scientific Research Applications
Catalytic Processes and Synthesis
Catalytic Hydrogenation of Dihydro-1,2-oxazines
Research by Sukhorukov et al. (2008) discusses the catalytic hydrogenation of dihydro-1,2-oxazines, leading to the formation of 1,4-amino alcohols and pyrrolidine derivatives under varying conditions. This work illustrates the potential for creating complex heterocyclic compounds, which could be analogously applicable to the hydrogenation reactions involving "(2-aminooctahydro-3aH-isoindol-3a-yl)methanol" (Sukhorukov et al., 2008).
Functionalized Furan-2-one Synthesis
Sobenina et al. (2011) developed a method for transforming 4,5,6,7-tetrahydroindole into functionalized furan-2-one derivatives in two steps, demonstrating the versatility of reactions involving cyclic compounds and highlighting potential pathways for the synthesis of functionally diverse molecules from "(2-aminooctahydro-3aH-isoindol-3a-yl)methanol" (Sobenina et al., 2011).
N-Heterocyclic Carbene-Organocatalyzed Polymerization
Bakkali-Hassani et al. (2018) explored the use of commercial aminoalcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine, achieving metal-free α-hydroxy-ω-amino telechelics. This study underlines the potential of aminoalcohols in polymer synthesis, suggesting a similar applicability for "(2-aminooctahydro-3aH-isoindol-3a-yl)methanol" in creating novel polymeric materials (Bakkali-Hassani et al., 2018).
Chemical Properties and Reactions
- Methanol as a Solvent and Reactant: The role of methanol in chemical reactions is well-documented, acting both as a solvent and a reactant in various synthetic processes. Studies such as those by Cokley et al. (1997) and Sarki et al. (2021) discuss methanol's ability to facilitate allylation of carbonyl compounds and N-methylation of amines, respectively. These findings are indicative of methanol's versatility in chemical synthesis, which could be relevant for reactions involving "(2-aminooctahydro-3aH-isoindol-3a-yl)methanol" (Cokley et al., 1997); (Sarki et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(2-amino-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-11-5-8-3-1-2-4-9(8,6-11)7-12/h8,12H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWWSCLXRZPXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-aminooctahydro-3aH-isoindol-3a-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1493100.png)




![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)






![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)